molecular formula C22H22N2O5S2 B6561217 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946380-39-8

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6561217
CAS No.: 946380-39-8
M. Wt: 458.6 g/mol
InChI Key: FVURROFLUKUZGC-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a synthetically complex sulfonamide derivative of interest in medicinal chemistry and drug discovery. This compound features a tetrahydroquinoline core functionalized with a thiophene-2-carbonyl group and a dimethoxy-substituted benzenesulfonamide moiety . Its molecular formula is C22H22N2O5S2, with a molecular weight of 458.6 g/mol . The integration of these specific pharmacophores is a strategy in molecular hybridization, aiming to combine structural features known for distinct biological activities into a single molecule . Quinoline-sulfonamide hybrids are a prominent scaffold in anticancer research. Structurally related compounds have demonstrated significant in vitro cytotoxic activities against various human tumor cell lines, such as HeLa, HCT-116, A549, and HepG-2 . The primary mechanism of action for many of these active derivatives is the inhibition of tubulin polymerization. Tubulin is a critical structural protein in eukaryotic cells, and its dynamic assembly into microtubules is essential for cell division; disrupting this process halts mitosis and can induce apoptosis in proliferating tumor cells . The dimethoxybenzene ring system present in this compound is a key pharmacophore often found in potent tubulin inhibitors that bind to the colchicine site . As such, this chemical serves as a valuable intermediate or lead compound for researchers investigating novel antimitotic agents and conducting structure-activity relationship (SAR) studies in oncology. Furthermore, sulfonamide derivatives are known to exhibit a wide range of pharmacological activities beyond oncology, including antibacterial, anti-inflammatory, and enzyme inhibitory properties, making this compound a versatile candidate for various biochemical and pharmacological investigations . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-19-10-8-17(14-20(19)29-2)31(26,27)23-16-7-9-18-15(13-16)5-3-11-24(18)22(25)21-6-4-12-30-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVURROFLUKUZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 946318-10-1) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_{2}O_{4}S, with a molecular weight of 422.5 g/mol. The structure features a benzene sulfonamide moiety linked to a thiophene and a tetrahydroquinoline structure, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC23H22N2O4S
Molecular Weight422.5 g/mol
CAS Number946318-10-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by targeting specific cancer pathways. The compound's interaction with thioredoxin reductase (TrxR) , a key enzyme in cancer cell metabolism, suggests potential as an anticancer agent .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Preliminary studies have indicated that related compounds can effectively inhibit bacterial growth. For example, sulfonamide derivatives have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit enzymes critical for bacterial growth.
  • Interaction with Receptors : The indole-like structure may interact with serotonin and dopamine receptors, potentially influencing neurological pathways .

Case Studies and Experimental Findings

  • Antitumor Activity Evaluation :
    • A study evaluated the efficacy of similar compounds against human tumor cell lines (e.g., HepG2 and NCI-H661). Compounds exhibiting structural similarities to the target compound showed potent cytotoxic effects, indicating a promising avenue for further research .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that related sulfonamide derivatives inhibited the growth of pathogenic bacteria. The disk diffusion method was employed to assess antimicrobial efficacy against clinical isolates, showing significant inhibition zones compared to controls .
  • Cardiovascular Effects :
    • A study assessed the impact of sulfonamide derivatives on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives could lower coronary resistance, suggesting cardiovascular applications .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits TrxR; cytotoxic to tumor cells
AntimicrobialEffective against Staphylococcus aureus
CardiovascularReduces coronary resistance in rat models

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance:

  • A study found that related benzenesulfonamides demonstrated potent cytotoxic effects against various cancer cell lines (e.g., breast cancer MDA-MB-468 and leukemia CCRF-CM), with IC50 values ranging from 1.48 µM to 9.83 µM.
  • The compound's mechanism of action includes the induction of apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9.

Carbonic Anhydrase Inhibition

The sulfonamide group is critical for the compound's inhibitory activity against carbonic anhydrases (CAs), which are essential enzymes involved in various physiological processes:

  • Studies have reported variable inhibition potency against different CA isoforms, with some compounds exhibiting K_I values as low as 7.9 nM against hCA II and hCA IX.
  • Structure-activity relationship (SAR) analyses suggest that specific substituents can enhance or diminish the inhibitory effects on CAs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Inhibition of Carbonic Anhydrases

Another investigation focused on the compound's ability to inhibit carbonic anhydrases. The study revealed that modifications to the sulfonamide group could lead to enhanced inhibitory activity against specific isoforms, suggesting potential applications in treating diseases where CA activity is dysregulated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Benzene Ring

2-Fluoro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (G503-0156)
  • Molecular Formula : C₂₀H₁₇FN₂O₃S₂
  • Molecular Weight : 416.49 g/mol
  • Key Differences : Replaces 3,4-dimethoxy groups with a 2-fluoro substituent , reducing steric bulk and increasing electronegativity.
  • Physicochemical Properties :
    • logP : 3.962 (higher lipophilicity than the 3,4-dimethoxy analog)
    • Polar Surface Area : 57.219 Ų
    • Hydrogen Bond Acceptors : 6 .
4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (G512-0161)
  • Molecular Formula : C₂₀H₁₇ClN₂O₃S₂
  • Molecular Weight : 432.95 g/mol
  • Key Differences: Substitutes 4-chloro on the benzene ring and shifts the tetrahydroquinoline attachment to the 7-position.
  • Physicochemical Properties :
    • logP : 4.874 (higher lipophilicity due to chloro substituent)
    • logSw : -4.896 (lower aqueous solubility) .
2,4-Dimethoxy-N-[1-(Propane-1-Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide
  • Molecular Formula : C₂₀H₂₆N₂O₆S₂
  • Molecular Weight : 454.6 g/mol
  • Key Differences : Replaces thiophene-2-carbonyl with propane-1-sulfonyl , altering electronic properties and hydrogen-bonding capacity .

Core Scaffold Modifications

N-(1-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide Dihydrochloride (70)
  • Molecular Formula: Not explicitly reported, but features a piperidin-4-yl group instead of thiophene-2-carbonyl.
(E)-N-Hydroxy-3-(1-(4-Methoxyphenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Acrylamide
  • Key Differences : Replaces sulfonamide with an acrylamide-hydroxamate moiety.
  • Biological Relevance : Demonstrated antitumor activity in colorectal cancer models via HDAC inhibition .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP logSw Hydrogen Bond Acceptors Key Functional Groups
3,4-Dimethoxy analog (CAS 946380-39-8) 458.6 ~3.9* Not reported 6 Dimethoxy, sulfonamide, thiophene
2-Fluoro analog (G503-0156) 416.49 3.962 -4.079 6 Fluoro, sulfonamide, thiophene
4-Chloro analog (G512-0161) 432.95 4.874 -4.896 6 Chloro, sulfonamide, thiophene
Propane-1-sulfonyl analog (CAS 1040660-75-0) 454.6 Not reported Not reported 6 Dimethoxy, propane sulfonyl

*Estimated based on structural similarity to G503-0154.

Preparation Methods

Electrophilic Aromatic Substitution for Methoxy Functionalization

The 3,4-dimethoxybenzene precursor is synthesized via electrophilic aromatic substitution (EAS) of benzene derivatives. Using a mixture of fuming sulfuric acid and methanol under controlled temperatures (0–5°C), methoxy groups are introduced sequentially. The regioselectivity of substitution is governed by the directing effects of initially added methoxy groups, with sulfuric acid acting as both a catalyst and sulfonating agent. For instance, dimethoxybenzene derivatives are obtained in yields of 72–85% by quenching the reaction with ice-cold water and extracting with dichloromethane.

Sulfonation and Chlorination to Generate Sulfonyl Chloride

The sulfonation of 3,4-dimethoxybenzene employs chlorosulfonic acid in chlorobenzene at 70–90°C, forming the corresponding sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl5) in methylene chloride converts the sulfonic acid to sulfonyl chloride, with PCl5 acting as a chlorinating agent. This step achieves 89–93% conversion efficiency when conducted under anhydrous conditions with catalytic N,N-dimethylformamide (DMF) . Excess PCl5 (up to 20%) ensures complete conversion, while solvent choice (methylene chloride over toluene) minimizes side reactions.

Amination to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with aqueous ammonia in a two-phase system (toluene/water) to yield 3,4-dimethoxybenzenesulfonamide. Passing gaseous ammonia through the solution at 0–10°C prevents over-amination, with yields of 78–82%. The product is purified via recrystallization from ethanol-water mixtures, achieving >99% purity by HPLC.

Preparation of 1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-amine

Formation of Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via biomimetic reductive amination or microwave-assisted cyclization .

  • Biomimetic Route : 2-Aminochalcones are reduced using a ruthenium-phenanthridine system under hydrogen gas (1–4 atm), achieving enantioselective formation of tetrahydroquinolines with 90–95% ee. The reaction proceeds through a cascade of conjugate reduction and intramolecular cyclization, facilitated by chiral phosphoric acid (e.g., (R)-3d ).

  • Microwave-Assisted Cyclization : A mixture of N-(3,4-dimethoxyphenyl)methanesulfonamide , paraformaldehyde, and PPA/SiO2 catalyst in toluene undergoes microwave irradiation (100°C, 1200 W, 60 minutes). This method achieves 94% conversion to 6-amino-1,2,3,4-tetrahydroquinoline derivatives, with shorter reaction times compared to conventional heating.

Acylation with Thiophene-2-carbonyl Chloride

The 6-aminotetrahydroquinoline intermediate is acylated using thiophene-2-carbonyl chloride in dichloromethane under basic conditions (triethylamine). The reaction is exothermic and requires cooling (0–5°C) to suppress side reactions. After 4 hours, the product is isolated via extraction (3×20 mL dichloromethane) and dried over anhydrous Na2SO4 , yielding 85–88% of the acylated derivative.

Coupling of Intermediate Components

The final step involves coupling 3,4-dimethoxybenzenesulfonamide with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine via nucleophilic aromatic substitution .

  • Reaction Conditions : The sulfonamide (1.2 equiv) is added to a solution of the tetrahydroquinoline derivative in dimethylacetamide (DMAc) at 120°C for 12 hours. Potassium carbonate (2.0 equiv) acts as a base, deprotonating the sulfonamide to enhance nucleophilicity.

  • Workup : The crude product is washed with HCl (1:4 v/v) to remove unreacted starting materials, followed by neutralization with Na2CO3 solution. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields 75–80% of the target compound.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

ParameterConventional MethodOptimized MethodYield Improvement
Cyclization SolventToluene (reflux, 24h)Microwave, PPA/SiO272% → 94%
Acylation BasePyridineTriethylamine70% → 88%
Coupling SolventDMFDMAc65% → 80%

Temperature and Time Analysis

  • Sulfonation : Elevating temperature from 70°C to 90°C reduces reaction time by 40% without compromising yield.

  • Acylation : Prolonged reaction times (>6 hours) lead to over-acylation of the tetrahydroquinoline core, necessitating strict time control.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves sulfonamide and acylated intermediates.

  • Recrystallization : Ethanol-water (7:3 v/v) yields crystalline 3,4-dimethoxybenzenesulfonamide with >99% purity.

Spectroscopic Validation

  • 1H-NMR : Key signals include δ 6.55 (s, 1H, aromatic), 4.32 (s, 2H, CH2), and 3.79 (s, 3H, OCH3).

  • MS (ESI+) : m/z 459.6 [M+H]+ confirms molecular weight .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can yield/purity be maximized?

  • Methodology :

  • Step 1 : Synthesize the tetrahydroquinoline core via Bischler-Napieralski cyclization or reductive amination, followed by functionalization at the 6-position with a sulfonamide group .

  • Step 2 : Introduce the thiophene-2-carbonyl moiety using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .

  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and final product via recrystallization (solvent: ethanol/water) .

  • Critical Parameters :

  • Temperature control (<60°C for amide coupling to prevent racemization).

  • Use of anhydrous solvents (e.g., DMF) to avoid hydrolysis of sulfonamide intermediates .

    Table 1 : Example Reaction Conditions for Key Steps

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Amide CouplingEDC, HOBt, DMF, RT, 12h72–78%>95%
    SulfonylationSOCl₂, pyridine, 0°C → RT65–70%>90%

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Techniques :

  • 1H/13C NMR : Confirm substitution patterns (e.g., thiophene carbonyl integration at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC : Assess purity (>95% using C18 column, gradient: 10–90% acetonitrile/water) .
    • Data Interpretation : Cross-reference spectral data with analogous tetrahydroquinoline sulfonamides to resolve ambiguities (e.g., overlapping quinoline and thiophene signals) .

Q. What in vitro assays are used to evaluate its bioactivity, particularly enzyme inhibition?

  • Assay Design :

  • Target : Neuronal nitric oxide synthase (nNOS) inhibition, using recombinant human nNOS expressed in Sf9 cells .
  • Protocol :

Incubate compound (0.1–100 µM) with enzyme, L-arginine, NADPH, and ³H-citrulline detection.

Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

  • Controls : Include selective inhibitors (e.g., ARL-17477) to validate assay specificity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Root Causes :

  • Assay Variability : Differences in enzyme sources (e.g., human vs. rodent nNOS) or buffer pH affecting ionization .
  • Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
    • Mitigation :
  • Standardize protocols (e.g., pre-incubation time, ATP concentration).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What structure-activity relationship (SAR) insights guide optimization of this compound?

  • Key Modifications :

  • Thiophene Replacement : Substitution with furan reduces nNOS affinity by 10-fold, highlighting the thiophene’s electronic contributions .
  • Sulfonamide Substituents : 3,4-Dimethoxy groups enhance solubility but may sterically hinder target binding; trimethoxy analogs show improved logP without sacrificing potency .
    • Table 2 : SAR Trends for Analogous Compounds
ModificationnNOS IC₅₀ (nM)logPSolubility (µg/mL)
Parent Compound58 ± 53.212.4
3,4,5-Trimethoxy49 ± 32.818.9
Furan Replacement620 ± 452.525.1

Q. What in vivo models are suitable for evaluating its therapeutic potential (e.g., neuroprotection, oncology)?

  • Models :

  • Melanoma Xenografts : Administer compound (10 mg/kg, IP) in NSG mice with A375 tumors; monitor tumor volume vs. vehicle controls .
  • Neuroinflammatory Models : Induce neuroinflammation with LPS in rats; measure nitric oxide metabolites in cerebrospinal fluid .
    • Pharmacokinetics : Assess plasma half-life (e.g., ~2.3 hours in rodents) and brain penetration (Kp,uu = 0.15) via LC-MS/MS .

Q. How can solubility limitations be addressed without compromising target affinity?

  • Strategies :

  • Prodrug Design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .
  • Co-Solvents : Use cyclodextrin-based formulations (e.g., Captisol®) to enhance aqueous solubility (>5 mg/mL) .

Q. What computational methods predict metabolic stability and off-target interactions?

  • Tools :

  • CYP450 Metabolism : Simulate using Schrödinger’s ADMET Predictor; prioritize metabolites for synthesis (e.g., N-dealkylation products) .
  • Molecular Dynamics (MD) : Model binding to nNOS heme domain (PDB: 4D7U) to identify critical H-bonds (e.g., Tyr706 interaction) .

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